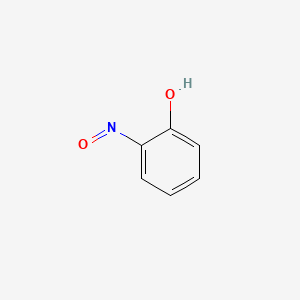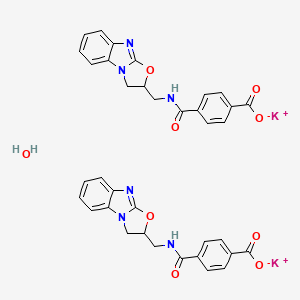
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzimidazole fused with an oxazole ring, which is further substituted with a terephthalamic acid moiety. The potassium salt form and hemihydrate state add to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzoxazole with terephthalic acid derivatives under controlled conditions. The reaction is often facilitated by catalysts and may require specific temperature and pH conditions to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. The final product is typically purified through crystallization or chromatography techniques to obtain the potassium salt hemihydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring, resulting in the formation of reduced intermediates.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzimidazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of the original compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole and oxazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific molecular pathways, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole ring structure and exhibit similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring also show comparable chemical reactivity and applications.
Uniqueness
Terephthalamic acid, N-((2,3-dihydrobenzimidazo(1,2-b)oxazol-2-yl)methyl)-, potassium salt, hemihydrate is unique due to the combination of benzimidazole and oxazole rings with a terephthalamic acid moiety. This structural complexity enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
102339-07-1 |
|---|---|
Fórmula molecular |
C36H30K2N6O9 |
Peso molecular |
768.9 g/mol |
Nombre IUPAC |
dipotassium;4-(1,2-dihydro-[1,3]oxazolo[3,2-a]benzimidazol-2-ylmethylcarbamoyl)benzoate;hydrate |
InChI |
InChI=1S/2C18H15N3O4.2K.H2O/c2*22-16(11-5-7-12(8-6-11)17(23)24)19-9-13-10-21-15-4-2-1-3-14(15)20-18(21)25-13;;;/h2*1-8,13H,9-10H2,(H,19,22)(H,23,24);;;1H2/q;;2*+1;/p-2 |
Clave InChI |
YXPGTERQVNMKPY-UHFFFAOYSA-L |
SMILES canónico |
C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].C1C(OC2=NC3=CC=CC=C3N21)CNC(=O)C4=CC=C(C=C4)C(=O)[O-].O.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



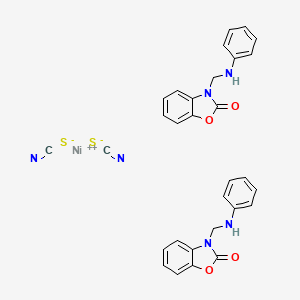

![Sodium 4-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]-6-(phenylamino)naphthalene-2-sulphonate](/img/structure/B15183330.png)


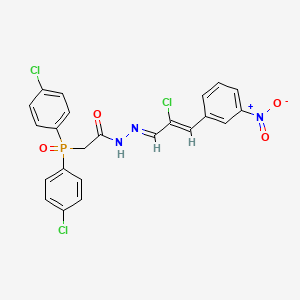

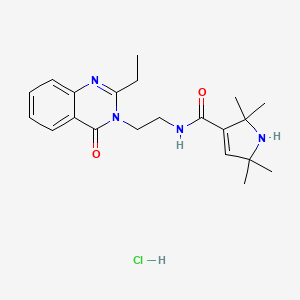
![1-[2-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]ethyl]pyridinium chloride](/img/structure/B15183369.png)


